2-Phenyl-3-(trifluoromethyl)pyridine
Overview
Description
2-Phenyl-3-(trifluoromethyl)pyridine is an organic compound characterized by the presence of a phenyl group and a trifluoromethyl group attached to a pyridine ring
Mechanism of Action
Target of Action
2-Phenyl-3-(trifluoromethyl)pyridine, also known as a trifluoromethylpyridine (TFMP) derivative, is primarily used in the agrochemical and pharmaceutical industries . The primary targets of TFMP derivatives are pests in crops . In the pharmaceutical industry, TFMP derivatives are used as intermediates for the synthesis of several active ingredients .
Biochemical Pathways
It’s known that tfmp derivatives, in general, have a significant impact on the biological activities and physical properties of compounds .
Pharmacokinetics
The unique physicochemical properties of the fluorine atom and the pyridine moiety in tfmp derivatives are known to influence their biological activities .
Result of Action
The result of the action of this compound is primarily seen in its use as an intermediate in the synthesis of several crop-protection products . In the pharmaceutical industry, TFMP derivatives are used in the production of several active ingredients .
Biochemical Analysis
Biochemical Properties
2-Phenyl-3-(trifluoromethyl)pyridine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The interaction with these enzymes is primarily through the trifluoromethyl group, which enhances the binding affinity and specificity of the compound . Additionally, this compound can form hydrogen bonds with proteins, influencing their structure and function .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of key signaling molecules, leading to altered cellular responses . Furthermore, it affects gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional landscape of the cell . The compound also impacts cellular metabolism by inhibiting or activating metabolic enzymes .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, such as enzymes and receptors, through its trifluoromethyl group. This binding can result in enzyme inhibition or activation, depending on the target enzyme . Additionally, this compound can influence gene expression by interacting with DNA-binding proteins and transcription factors . These interactions lead to changes in the expression of genes involved in various cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . This degradation can lead to a decrease in its efficacy and changes in its biological activity . Long-term exposure to this compound has been associated with alterations in cellular function, including changes in cell signaling and metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have beneficial effects, such as enhancing metabolic activity and improving cellular function . At high doses, this compound can exhibit toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, influencing metabolic flux and metabolite levels . The compound can inhibit or activate specific enzymes, thereby altering the flow of metabolites through the pathways . This can lead to changes in the overall metabolic state of the cell and affect various cellular processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the localization and accumulation of the compound in different cellular compartments . The transporters facilitate the movement of this compound across cellular membranes, while binding proteins help maintain its concentration within specific regions of the cell .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles within the cell, where it exerts its activity . The localization of this compound can affect its function and interactions with other biomolecules, thereby influencing its overall biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyl-3-(trifluoromethyl)pyridine typically involves the reaction of 2-phenylpyridine with trifluoromethylating agents. One common method includes the use of trifluoromethyl iodide (CF3I) in the presence of a base such as potassium carbonate (K2CO3) under reflux conditions . Another approach involves the use of trifluoromethyl sulfonium salts as trifluoromethylating agents .
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as palladium or copper, can enhance the efficiency of the trifluoromethylation process .
Chemical Reactions Analysis
Types of Reactions: 2-Phenyl-3-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: LiAlH4, NaBH4, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products:
Oxidation: Pyridine N-oxides.
Reduction: Reduced pyridine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
2-Phenyl-3-(trifluoromethyl)pyridine has a wide range of applications in scientific research:
Comparison with Similar Compounds
2-Phenylpyridine: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
3-(Trifluoromethyl)pyridine: Lacks the phenyl group, affecting its reactivity and applications.
2,3,5-Trichloropyridine: Contains chlorine atoms instead of the trifluoromethyl group, leading to different chemical behavior and applications.
Uniqueness: The combination of these groups results in a compound with enhanced stability, reactivity, and biological activity compared to its analogs .
Properties
IUPAC Name |
2-phenyl-3-(trifluoromethyl)pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F3N/c13-12(14,15)10-7-4-8-16-11(10)9-5-2-1-3-6-9/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLRANBHTTCVNCE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=CC=N2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20634745 | |
Record name | 2-Phenyl-3-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20634745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
639782-24-4 | |
Record name | 2-Phenyl-3-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20634745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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